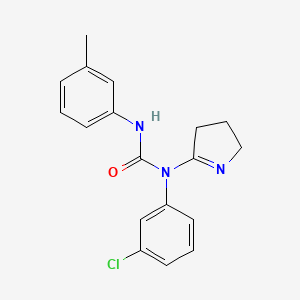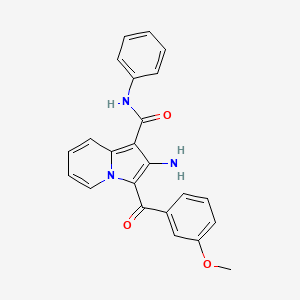
2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide" represents a class of complex organic molecules that are of interest due to their potential biological activities. Research in related areas focuses on synthesizing new derivatives of complex molecules, characterizing their structure, and evaluating their biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functionalization. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving hydrazine hydrate in ethanol, demonstrating the type of chemical transformations used in synthesizing similar compounds (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. Chakraborty et al. (2007) provided an example of this by determining the crystal and molecular structure of a piroxicam derivative, highlighting the importance of intermolecular hydrogen bonding in forming the crystal structure (Chakraborty et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such molecules often includes interactions with biological targets, leading to potential therapeutic effects. Mahanthesha et al. (2022) synthesized derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and evaluated their biological activities, providing insights into the chemical reactivity and potential uses of similar compounds (Mahanthesha, Suresh, & Naik, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structures related to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide have been synthesized and characterized for their chemical properties. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting the importance of structural analysis in understanding the bioactivity of these molecules (Ashraf S. Hassan et al., 2014).
Cytotoxicity and Antimicrobial Activity
Several studies have explored the cytotoxicity and antimicrobial activities of compounds similar to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide. For example, compounds synthesized for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicate a significant area of research focused on cancer treatment (Ashraf S. Hassan et al., 2014). Similarly, novel compounds have been synthesized and screened for antimicrobial activity, underscoring their potential in addressing microbial resistance (S. G. Badne et al., 2011).
Anticancer Agents
Research has been conducted on heterocyclic phenazinecarboxamides, revealing their potential as topoisomerase-targeted anticancer agents. This suggests that structurally similar compounds like 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide could have applications in the development of new anticancer drugs (S. Gamage et al., 2002).
Antiproliferative Activity
The synthesis and study of molecules for their antiproliferative activity against cancer cell lines are another area of application. This involves synthesizing compounds and evaluating their ability to inhibit the growth of cancerous cells, as seen in studies on molecules with structures bearing resemblance to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (J. Lu et al., 2021).
Propiedades
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-11-7-8-15(14-17)22(27)21-20(24)19(18-12-5-6-13-26(18)21)23(28)25-16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGHAIYJWUKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
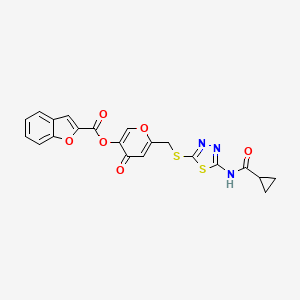
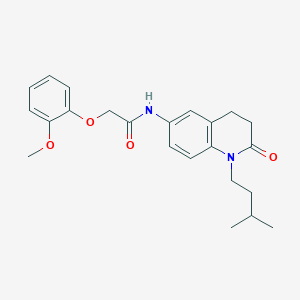


![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
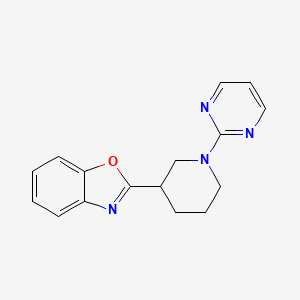
![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

